3-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-1-methylpyrazin-2-one
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Description
“3-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-1-methylpyrazin-2-one” is a structurally modified derivative of 3-(Piperazin-1-yl)-1,2-benzothiazole . These compounds are common structural units in pharmacological drugs and medicinal chemistry . They exhibit good biological activity and are used as antipsychotic drug substances .
Synthesis Analysis
The synthesis of these compounds involves a multi-step procedure . The structures of the synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .Molecular Structure Analysis
The molecular structure of these compounds was analyzed using various techniques such as 1H NMR and 13C NMR . These techniques provide detailed information about the atomic-level structure of the molecules.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds were analyzed. The compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were analyzed using various techniques. For example, the melting point was determined to be between 154–156 °C .Future Directions
properties
IUPAC Name |
3-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-1-methylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-19-7-6-17-14(15(19)22)20-8-10-21(11-9-20)16-18-12-4-2-3-5-13(12)23-16/h2-7H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDFCJOVSUOSKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one |
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